
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide
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Overview
Description
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperidine ring, and a carboxamide group linked to a hydroxyethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic conditions.
Substitution with Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Carboxamide Formation: The carboxamide group is introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Hydroxyethyl Chain Introduction: The hydroxyethyl chain is added through a nucleophilic substitution reaction using an appropriate hydroxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The dimethyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide: shares structural similarities with other pyrimidine derivatives and piperidine carboxamides.
This compound: can be compared to compounds like 1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carboxamide and 1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine.
Uniqueness
- The presence of both the pyrimidine and piperidine rings, along with the hydroxyethyl chain and carboxamide group, gives this compound unique chemical properties and potential applications that distinguish it from other similar compounds.
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C13H18N4O2, with a molecular weight of approximately 270.31 g/mol. The compound features a piperidine ring, a pyrimidine moiety, and a hydroxyl ethyl substituent, which contribute to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, notably:
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its role as an anti-inflammatory agent.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation.
- Receptor Modulation : Interaction with specific receptors could lead to altered signaling cascades that promote therapeutic effects.
Data Table: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of cell proliferation | |
Anti-inflammatory | Reduction of cytokine release | |
Enzyme inhibition | Targeting metabolic enzymes |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines in vitro. The mechanism was linked to the downregulation of key oncogenes and upregulation of tumor suppressor genes.
- Anti-inflammatory Effects : In a model using LPS-stimulated macrophages, the compound reduced IL-1β release by approximately 30%, indicating its potential as an anti-inflammatory agent. This effect was concentration-dependent and showed promise for further development in treating inflammatory diseases.
- Enzyme Interaction Studies : Computational docking studies have suggested that the compound binds effectively to certain enzyme active sites, which may explain its inhibitory effects observed in biological assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing 1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves coupling piperidine-4-carboxamide precursors with functionalized pyrimidine derivatives. Key steps include:
- Use of polar aprotic solvents (e.g., dimethylformamide, dichloromethane) to stabilize intermediates and enhance reactivity .
- Strict control of temperature (40–80°C) and pH (neutral to slightly basic) to minimize side reactions like hydrolysis or unwanted cyclization .
- Purification via column chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions on the pyrimidine and piperidine rings (e.g., distinguishing between 4,6-dimethylpyrimidinyl and hydroxyethyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving stereochemical ambiguities and confirming bond angles in crystalline forms .
Q. How does the hydroxyethyl group influence the compound's solubility and reactivity?
- Methodological Answer :
- The hydroxyethyl moiety enhances hydrophilicity, improving aqueous solubility (tested via shake-flask method in PBS buffer at pH 7.4).
- Hydrogen bonding from the hydroxyl group can stabilize transition states in reactions (e.g., amide coupling), as shown in computational studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor antagonism) across studies?
- Methodological Answer :
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorogenic substrate turnover) with cellular receptor-binding studies (e.g., radioligand displacement) to differentiate direct inhibition from downstream effects .
- Computational Docking : Use molecular dynamics simulations (AMBER or GROMACS) to predict binding affinities to alternative targets (e.g., kinases vs. GPCRs) .
Q. What strategies optimize reaction yields and purity when scaling up synthesis?
- Methodological Answer :
- Solvent Screening : Test mixed solvents (e.g., DCM/THF) to balance reaction kinetics and solubility .
- Catalyst Optimization : Evaluate palladium-based catalysts (e.g., Pd/C) for hydrogenation steps, adjusting pressure (1–3 atm H₂) to suppress byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. How to design computational models for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .
- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 100 ns trajectories in GROMACS) with explicit solvent models to assess stability of ligand-receptor complexes .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Kinase Profiling Panels : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration to identify off-target effects .
- X-ray Crystallography of Co-crystals : Resolve binding modes (e.g., ATP-binding pocket occupancy) to guide structure-activity relationship (SAR) studies .
Q. How to evaluate the compound’s enzymatic inhibition mechanism (competitive vs. non-competitive)?
- Methodological Answer :
- Steady-State Kinetics : Perform Lineweaver-Burk plots with varying substrate concentrations (0.1–10× Km) to determine inhibition type .
- Pre-incubation Experiments : Assess time-dependent inhibition by pre-incubating the compound with the enzyme before adding substrate .
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-(2-hydroxyethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H22N4O2/c1-10-9-11(2)17-14(16-10)18-6-3-12(4-7-18)13(20)15-5-8-19/h9,12,19H,3-8H2,1-2H3,(H,15,20) |
InChI Key |
WKWHPXLRBWSDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCO)C |
Origin of Product |
United States |
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